molecular formula C17H24N2O4 B5089674 N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide

N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide

Cat. No.: B5089674
M. Wt: 320.4 g/mol
InChI Key: GACMLIIPQHBXBQ-UHFFFAOYSA-N
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Description

N-cycloheptyl-N’-(2,5-dimethoxyphenyl)ethanediamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cycloheptyl group and a 2,5-dimethoxyphenyl group attached to an ethanediamide backbone, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-cycloheptyl-N'-(2,5-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-22-13-9-10-15(23-2)14(11-13)19-17(21)16(20)18-12-7-5-3-4-6-8-12/h9-12H,3-8H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACMLIIPQHBXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-N’-(2,5-dimethoxyphenyl)ethanediamide typically involves the reaction of cycloheptylamine with 2,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with ethylenediamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-N’-(2,5-dimethoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the aromatic ring.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-cycloheptyl-N’-(2,5-dimethoxyphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N’-(2,5-dimethoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N’-(2,5-dimethoxyphenyl)ethanediamide
  • N-cycloheptyl-N’-(4-methoxyphenyl)ethanediamide
  • N-cyclohexyl-N’-(2,5-dimethylphenyl)ethanediamide

Uniqueness

N-cycloheptyl-N’-(2,5-dimethoxyphenyl)ethanediamide is unique due to its specific combination of the cycloheptyl group and the 2,5-dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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